molecular formula C2H3IO B1581244 Acetyl iodide CAS No. 507-02-8

Acetyl iodide

Cat. No. B1581244
CAS RN: 507-02-8
M. Wt: 169.95 g/mol
InChI Key: LEKJTGQWLAUGQA-UHFFFAOYSA-N
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Description

Acetyl iodide is an organoiodine compound with the formula CH3COI . It is a colorless liquid that is formally derived from acetic acid . Although it is far rarer in the laboratory than the related acetyl bromide and acetyl chloride, acetyl iodide is produced, transiently at least, on a far larger scale than any other acid halide .


Synthesis Analysis

Acetyl iodide is generated by the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are the main industrial processes that generate acetic acid . It is also an intermediate in the production of acetic anhydride from methyl acetate . The reactions of acetyl iodide with thiourea, N,N ′-dimethylthiourea, imidazolidine-2-thione, and hexahydropyrimidine-2-thione resulted in the formation of S - or N -acetyl derivatives, depending on the temperature and structure of the sulfur functionality (thione or thiol) .


Molecular Structure Analysis

The molecular formula of Acetyl iodide is C2H3IO . The average mass is 169.949 Da and the monoisotopic mass is 169.922852 Da .


Chemical Reactions Analysis

Upon treatment with carboxylic acids, acetyl iodide does not exhibit reactions typical of acyl halides, such as acetyl chloride. Instead, acetyl iodide undergoes iodide/hydroxide exchange with most carboxylic acids . The reactions of acetyl iodide with pyridine at room temperature and with quinoline both at 20–25°C and on cooling to −50°C involve dehydrohalogenation of acetyl iodide with the formation of ketene and pyridinium or quinolinium iodides .


Physical And Chemical Properties Analysis

Acetyl iodide is a colorless liquid . It has a molar mass of 169.949 g·mol−1 . It decomposes in water and has a boiling point of 108 °C .

Scientific Research Applications

1. Electrochemical Iodination

  • Application Summary : Acetyl iodide is used in the electrochemical iodination process. This process is important for the synthesis of iodinated compounds, especially in the pharmaceutical field, where they are employed for the production of contrast media or iodinated active pharmaceutical ingredients .
  • Methods and Procedures : The electrochemical behavior of iodide and iodine in water on carbonaceous anodes was studied. After selecting the suitable potential, in situ electrochemical iodination was successfully applied to 5-hydroxyisophthalic acid and 5-sulfosalicylic acid .
  • Results and Outcomes : The study demonstrated the effectiveness of electrochemical iodination with the generation of iodinating species in situ in water by using iodides as the source of iodine atoms .

2. Electrophilic Iodination

  • Application Summary : Acetyl iodide is used in the electrophilic iodination of organic compounds. This process opens comprehensive approaches for the synthesis of various biologically active compounds .
  • Methods and Procedures : The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols .
  • Results and Outcomes : The study highlighted recent advances in the iodination of organic compounds, including alkanes, alkenes, alkynes, and alkyl carbonyls using elemental iodine or iodides .

3. Substrate for Catalytic Properties

  • Application Summary : Acetylthiocholine iodide may be used as a substrate based on the catalytic properties of iodide at lower potentials .
  • Methods and Procedures : The specific methods and procedures for this application were not detailed in the source .
  • Results and Outcomes : The study suggested that acetylthiocholine iodide can be used as a substrate, but only with careful optimization of the working conditions to avoid false signals due to iodide oxidation .

Safety And Hazards

Acetyl iodide is highly flammable and may be corrosive to metals . It causes severe skin burns and eye damage . Precautions include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Iodine clocks, which include Acetyl iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

acetyl iodide
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InChI

InChI=1S/C2H3IO/c1-2(3)4/h1H3
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InChI Key

LEKJTGQWLAUGQA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)I
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Molecular Formula

C2H3IO
Record name ACETYL IODIDE
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DSSTOX Substance ID

DTXSID0060141
Record name Acetyl iodide
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Molecular Weight

169.95 g/mol
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Physical Description

Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin., Colorless, fuming liquid with a pungent odor that turns brown on contact with air; [CAMEO]
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Vapor Pressure

32.4 [mmHg]
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Product Name

Acetyl iodide

CAS RN

507-02-8
Record name ACETYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
840
Citations
S Tsuchiya - Journal of Molecular Structure, 1974 - Elsevier
… For acetyl iodide, the parameters except for those given in Table 1 were fixed to the values … distribution [23], the pcosAq values for acetyl iodide were approximated by the function …
Number of citations: 30 www.sciencedirect.com
R Walsh, SW Benson - The Journal of Physical Chemistry, 1966 - ACS Publications
… The data lead to heats of formation for both acetyl iodide and the acetyl radical. In addition, we have measured the initial rate for the formation of CH3COI, which provides an …
Number of citations: 13 pubs.acs.org
MJ Moloney, LC Krisher - The Journal of Chemical Physics, 1966 - pubs.aip.org
… The analysis of internal barrier effects in acetyl iodide proceeded in much the same way as … hyperfine effects in the chloride and bromide, acetyl iodide hyperfine structure (hfs) .required …
Number of citations: 28 pubs.aip.org
HE O'Neal, SW Benson - The Journal of Chemical Physics, 1962 - pubs.aip.org
… Acetyl iodide was prepared by bubbling dry gaseous hydrogen iodide through reagent-… After several fractionations under high vacuum, the pale yellow to colorless acetyl iodide was …
Number of citations: 30 pubs.aip.org
PM Kroger, SJ Riley - The Journal of Chemical Physics, 1977 - pubs.aip.org
… a somewhat different molecular system, acetyl iodide (CH3COI). … the structural properties of acetyl iodide. Considerable excitation … When acetyl iodide is photodissociated at 266 nm, no …
Number of citations: 86 pubs.aip.org
MG Voronkov, LI Belousova, AA Trukhina… - Russian journal of …, 2003 - Springer
… In continuation of these studies, in the present work we examined reactions of acetyl iodide with monoand dibasic saturated, unsaturated, and aromatic acids, namely trifluoroacetic, …
Number of citations: 11 link.springer.com
MG Voronkov, OY Grigor'eva, NN Vlasova - Russian Journal of Organic …, 2011 - Springer
… Low reactivity of thiol groups also follows from our previous data on reactions of acetyl iodide with cyclic thioureas [7]. In the reaction of acetyl iodide with imidazolidine-2-thione (which …
Number of citations: 2 link.springer.com
NN Vlasova, OY Grigor'eva, MG Voronkov - Russian Journal of Organic …, 2013 - Springer
… acetyl iodide with divinyl ether blew up in 6 h without external heating [5]. Nevertheless, we succeeded in reacting acetyl iodide … reaction is addition of acetyl iodide to one double bond …
Number of citations: 2 link.springer.com
MG Voronkov, NN Vlasova, OY Grigor'eva… - Russian Journal of …, 2009 - Springer
… [3], we were the first to examine reactions of acetyl iodide with urea, thiourea, and some their N,… We found that acetyl iodide reacted with urea and thiourea at a molar ratio of 1:1 in a way …
Number of citations: 12 link.springer.com
JL Jones - Journal of the American Chemical Society, 1939 - ACS Publications
… stant for a particular experiment was maintained over a very large change in the concentration of acetyl iodide and yet is a function of the initial acetyl iodide pressure, one …
Number of citations: 5 pubs.acs.org

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